molecular formula C14H10FNO B582492 3-(4-Fluoro-3-methoxyphenyl)benzonitrile CAS No. 1365271-56-2

3-(4-Fluoro-3-methoxyphenyl)benzonitrile

Cat. No. B582492
CAS RN: 1365271-56-2
M. Wt: 227.238
InChI Key: VMTQTSKLMGAZFS-UHFFFAOYSA-N
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Description

“3-(4-Fluoro-3-methoxyphenyl)benzonitrile” is a chemical compound with the molecular formula C14H10FNO . It is also known by its IUPAC name, 4’-fluoro-3’-methoxy [1,1’-biphenyl]-3-carbonitrile . The average mass of this compound is 227.24 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a biphenyl core with a fluoro group on one phenyl ring and a methoxy group on the other . The nitrile group is attached to the same phenyl ring as the methoxy group .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

  • Tanaka et al. (2001) developed fluorescent probes based on derivatives similar to 3-(4-Fluoro-3-methoxyphenyl)benzonitrile for sensing magnesium and zinc cations. These probes exhibit large fluorescence enhancement in basic conditions, highlighting their potential in bioimaging and metal ion detection (Tanaka et al., 2001).
  • Gibbs-Strauss et al. (2011) synthesized a derivative, GE3082, for nerve-highlighting in image-guided surgery. This compound crosses the blood-nerve and blood-brain barriers, rendering myelinated nerves fluorescent, which aids in minimizing nerve damage during surgeries (Gibbs-Strauss et al., 2011).

Chemical Synthesis and Reactivity

  • Peshkov et al. (2019) discussed the phenylation of fluorobenzonitriles using a radical anion approach. This method allows for regioselective ortho- and para-fluorine atom substitution, demonstrating a novel reactivity pattern that could be exploited for synthesizing fluorinated organic compounds (Peshkov et al., 2019).
  • Dunn et al. (2018) described a continuous flow process for the iodination of fluorobenzonitriles, showcasing advancements in synthetic methodologies that improve the efficiency and selectivity of halogenation reactions (Dunn et al., 2018).

Material Science and Electronics

  • Ahipa et al. (2014) synthesized a series of luminescent compounds based on the structure of benzonitriles, exploring their liquid crystalline behavior and photophysical properties. These materials show potential for use in optoelectronic devices due to their light-emitting characteristics (Ahipa et al., 2014).

Medicinal Chemistry and Drug Development

  • Claffey et al. (2008) explored the synthesis and cytotoxicity of fluorinated derivatives of titanocene, highlighting the potential of such compounds in cancer therapy. This research underscores the importance of structural modification in drug development for enhancing therapeutic efficacy (Claffey et al., 2008).

Mechanism of Action

The mechanism of action of “3-(4-Fluoro-3-methoxyphenyl)benzonitrile” is not specified in the available literature. Its effects would depend on its application, which is not clearly defined in the sources found .

properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-17-14-8-12(5-6-13(14)15)11-4-2-3-10(7-11)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTQTSKLMGAZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742843
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365271-56-2
Record name [1,1′-Biphenyl]-3-carbonitrile, 4′-fluoro-3′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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